molecular formula C63H80BrNO15 B12690518 2'-(2-Bromohexadecanoyl)paclitaxel, (2S)- CAS No. 288305-08-8

2'-(2-Bromohexadecanoyl)paclitaxel, (2S)-

Cat. No.: B12690518
CAS No.: 288305-08-8
M. Wt: 1171.2 g/mol
InChI Key: CHFZHQXKAHDGGH-JEYHPUEASA-N
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Description

2’-(2-Bromohexadecanoyl)paclitaxel, (2S)- is a derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is synthesized by attaching a 2-bromohexadecanoyl group to the paclitaxel molecule, enhancing its lipophilicity and potentially improving its pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-Bromohexadecanoyl)paclitaxel involves the esterification of paclitaxel with 2-bromohexadecanoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation . The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed at room temperature to maintain the integrity of the paclitaxel molecule.

Industrial Production Methods

In an industrial setting, the production of 2’-(2-Bromohexadecanoyl)paclitaxel can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The purification of the final product is typically achieved through chromatographic techniques, ensuring high purity suitable for pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(2-Bromohexadecanoyl)paclitaxel stands out due to its enhanced lipophilicity, which improves drug delivery and pharmacokinetics. The bromine group also facilitates targeted conversion to paclitaxel at the tumor site, offering a potential advantage over other derivatives .

Properties

CAS No.

288305-08-8

Molecular Formula

C63H80BrNO15

Molecular Weight

1171.2 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(2S)-2-bromohexadecanoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C63H80BrNO15/c1-8-9-10-11-12-13-14-15-16-17-18-28-35-45(64)58(72)78-52(50(42-29-22-19-23-30-42)65-56(70)43-31-24-20-25-32-43)59(73)77-46-37-63(74)55(79-57(71)44-33-26-21-27-34-44)53-61(7,47(68)36-48-62(53,38-75-48)80-41(4)67)54(69)51(76-40(3)66)49(39(46)2)60(63,5)6/h19-27,29-34,45-48,50-53,55,68,74H,8-18,28,35-38H2,1-7H3,(H,65,70)/t45-,46-,47-,48+,50-,51+,52+,53-,55-,61+,62-,63+/m0/s1

InChI Key

CHFZHQXKAHDGGH-JEYHPUEASA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H](C(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)Br

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)Br

Origin of Product

United States

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